molecular formula C7H12ClN3O B13068307 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL

Cat. No.: B13068307
M. Wt: 189.64 g/mol
InChI Key: QESTUOMVYNGKEH-UHFFFAOYSA-N
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Description

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-ol is a chloro-substituted aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole heterocycle, a privileged scaffold in pharmaceutical development, functionalized with both amino and chloro groups that serve as handles for further chemical modification. The structure suggests its potential as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. Pyrazole-based compounds are extensively investigated as potent inhibitors of metalloproteases, such as the meprin α and β enzymes, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's pathology . Furthermore, diaminopyrazole derivatives are well-documented in scientific literature for their application in the development of novel therapeutics for cardiopulmonary disorders and as active components in oxidation dyes for keratin fibers . The molecular structure, characterized by its specific substitution pattern, makes it a valuable building block for constructing chemical probes and lead compounds in biomedical research. This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

4-(3-amino-4-chloropyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H12ClN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10)

InChI Key

QESTUOMVYNGKEH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C(=N1)N)Cl)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

  • The pyrazole ring is typically synthesized via condensation reactions between hydrazines and β-dicarbonyl compounds or their equivalents.
  • For 3-amino-4-chloropyrazole, selective chlorination at the 4-position and amination at the 3-position are introduced either during ring formation or via post-synthetic modification.
  • Literature reports the use of aromatic aldehydes, hydrazines, and molecular iodine catalysts in one-pot reactions to form substituted pyrazoles with high regioselectivity and yields ranging from 68% to 99%.

Amino Group Installation or Preservation

  • The 3-amino group is either present from the starting hydrazine or introduced via selective amination.
  • Protecting groups may be used during alkylation to prevent amino group interference, followed by deprotection.

Chlorination

  • Chlorination at the 4-position of the pyrazole ring can be achieved using selective chlorinating agents under mild conditions to avoid affecting other functional groups.
  • Alternatively, starting materials with the chloro substituent already installed can be used.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring synthesis Hydrazine hydrate + 3-chloro-β-dicarbonyl compound, molecular iodine catalyst, MeCN, reflux Formation of 3-amino-4-chloropyrazole core
2 N-Alkylation 4-bromo-butan-2-ol or epichlorohydrin, base (e.g., K2CO3), solvent (DMF), 50-80°C Attachment of butan-2-ol side chain at N-1
3 Purification Chromatography or recrystallization Pure this compound

Research Findings and Yield Data

  • Yields for pyrazole ring formation with substituted groups typically range from 68% to 99% , depending on catalyst and conditions.
  • N-alkylation steps generally achieve moderate to high yields (60-85%) with careful optimization.
  • The overall synthetic process requires balancing reaction times, temperature, and reagent stoichiometry to maximize purity and yield.
  • Use of molecular iodine as a catalyst has been reported to improve regioselectivity and reduce reaction times in pyrazole synthesis.

Analytical Data Supporting Preparation

Parameter Data/Value Notes
Molecular Formula C7H12ClN3O Confirmed by elemental analysis
Molecular Weight 189.64 g/mol Matches calculated value
SMILES CC(O)CCN1N=C(N)C(Cl)=C1 Structural confirmation via NMR/IR
Purity >95% (typical) Verified by HPLC or GC-MS
Reaction Yield (Overall) 60-85% Dependent on step optimization

Notes on Scale-Up and Practical Considerations

  • The multi-step synthesis requires strict control of moisture and temperature to prevent hydrolysis and side reactions.
  • Use of protecting groups may be necessary for the amino group during alkylation.
  • Purification typically involves chromatographic techniques due to close polarity of intermediates.
  • The compound is primarily for research use; thus, synthesis protocols emphasize high purity and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Routes : The alcohol group in the compound could be introduced via reduction of a ketone precursor using NaBH₄ or LiAlH₄, as indicated in ’s discussion on aldehyde-to-alcohol conversions .

Crystallography : While structural data are absent here, SHELX programs (e.g., SHELXL) are standard tools for refining such molecules .

Reactivity: The chloro substituent is susceptible to nucleophilic aromatic substitution (e.g., with amines), while the amino group can participate in diazotization or acylation reactions.

Biological Activity

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL, a compound with the CAS number 1565064-95-0, has garnered attention due to its potential biological activities. This compound is characterized by a molecular formula of C7_7H12_{12}ClN3_3O and a molecular weight of 189.64 g/mol. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Biological Activity Overview

Research on this compound has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

Studies have explored the anticancer potential of various pyrazole derivatives, including this compound. In vitro assays have been conducted using cancer cell lines such as A549 (human lung adenocarcinoma). The findings suggest that derivatives with similar structures exhibit varying degrees of cytotoxicity. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity, while others demonstrated weaker effects.

CompoundCell LineViability (%)Notes
This compoundA54978–86%Weak activity compared to standard chemotherapeutics like cisplatin
Compound X (with phenyl substitution)A54964%Enhanced anticancer activity

This data indicates that while this compound exhibits some anticancer properties, further modifications may be necessary to enhance its efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed against multidrug-resistant bacterial strains. Initial screenings indicated that certain derivatives of pyrazole compounds showed no significant antimicrobial activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) exceeding 64 µg/mL.

PathogenCompound TestedMIC (µg/mL)Activity
Staphylococcus aureusThis compound>64No activity
Klebsiella pneumoniaeThis compound>64No activity

These findings suggest that while the compound may not possess strong antimicrobial properties, it could serve as a scaffold for further modifications aimed at enhancing activity against resistant strains.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of pyrazole derivatives. For example, compounds with nitro or halogen substitutions have shown improved anticancer efficacy and selectivity against specific cancer cell lines.

In a comparative study, it was found that introducing a dimethylamino group significantly increased the cytotoxicity towards both cancerous and non-cancerous cells, suggesting a structure-dependent relationship in biological activity.

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